

# Iptacopan Demonstrates Superiority Over Anti-C5 Therapies in Landmark APPLY-PNH Study

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of the pivotal Phase III APPLY-PNH trial reveals that the oral Factor B inhibitor, Iptacopan, is superior to standard-of-care intravenous anti-C5 therapies (eculizumab or ravulizumab) in treating adult patients with paroxysmal nocturnal hemoglobinuria (PNH) who experience residual anemia.[1][2][3] The study's findings mark a potential paradigm shift in PNH management, offering a more effective and convenient oral treatment option.

The APPLY-PNH study was a head-to-head trial designed to evaluate the efficacy and safety of Iptacopan monotherapy compared to anti-C5 therapies in patients who remained anemic despite stable treatment with an anti-C5 agent for at least six months prior to randomization.[1] [4] The trial successfully met its two primary endpoints, demonstrating statistically significant and clinically meaningful advantages for Iptacopan in improving hemoglobin levels and achieving transfusion avoidance.[1][2]

### **Key Efficacy Data: Iptacopan vs. Anti-C5 Therapies**

The following tables summarize the key quantitative outcomes from the 24-week randomized treatment period of the APPLY-PNH study.

Table 1: Primary Endpoints



| Endpoint                                                                                                              | lptacopan (n=62)          | Anti-C5 Therapies<br>(n=35) | p-value |
|-----------------------------------------------------------------------------------------------------------------------|---------------------------|-----------------------------|---------|
| Proportion of patients<br>achieving hemoglobin<br>increase of ≥2 g/dL<br>without red blood cell<br>(RBC) transfusions | 82.3% (51/60<br>observed) | 2.0% (0/35 observed)        | <0.0001 |
| Proportion of patients achieving hemoglobin level of ≥12 g/dL without RBC transfusions                                | 68.8% (42/60<br>observed) | 1.8% (0/35 observed)        | <0.0001 |

Data Sources:[1][3][5]

Table 2: Secondary Endpoints

| Endpoint                                          | Iptacopan              | Anti-C5 Therapies      |
|---------------------------------------------------|------------------------|------------------------|
| Proportion of patients remaining transfusion-free | 96.4% (60/62 observed) | 26.1% (14/35 observed) |
| Rate of breakthrough hemolysis                    | 3%                     | 17%                    |

Data Sources:[1][6]

These results highlight Iptacopan's ability to not only increase hemoglobin levels but also to significantly reduce the burden of blood transfusions for patients with PNH.[1]

## **Understanding the Mechanisms of Action**

The superiority of Iptacopan can be attributed to its distinct mechanism of action, which targets the complement pathway more proximally than anti-C5 therapies.



- Iptacopan: As a Factor B inhibitor, Iptacopan acts on the alternative pathway of the complement system.[7][8][9] This upstream inhibition prevents the cleavage of C3, thereby controlling both intravascular hemolysis (IVH), mediated by the membrane attack complex (MAC), and extravascular hemolysis (EVH), which is driven by C3b opsonization.[8][9][10]
- Anti-C5 Therapies (Eculizumab, Ravulizumab): These therapies are terminal complement inhibitors that bind to the C5 protein.[11][12][13] This action blocks the cleavage of C5 into C5a and C5b, thus preventing the formation of the MAC and controlling IVH.[12][14]
   However, they do not address the upstream C3b deposition that leads to EVH.[15]

The following diagram illustrates the points of intervention for both Iptacopan and anti-C5 therapies within the complement cascade.

Figure 1: Mechanism of action of Iptacopan vs. Anti-C5 therapies.

## **Experimental Protocol: APPLY-PNH Study Design**

The APPLY-PNH study (NCT04558918) was a Phase III, randomized, multicenter, active-comparator controlled, open-label trial.[1][16]

#### Patient Population:

- Adults with a confirmed diagnosis of PNH.
- Residual anemia (Hemoglobin <10 g/dL) despite stable treatment with an anti-C5 therapy (eculizumab or ravulizumab) for at least 6 months.[1]

#### **Treatment Arms:**

- Iptacopan Arm: Oral Iptacopan (200 mg) administered twice daily.[1]
- Anti-C5 Arm: Continued intravenous eculizumab or ravulizumab at their pre-randomization regimen.[1]
- Patients were randomized in an 8:5 ratio to the Iptacopan and anti-C5 arms, respectively.[2]

#### Study Duration:



- 24-week randomized treatment period.[1]
- Followed by a 24-week extension period where all patients could receive Iptacopan.[4][16]
   [17]

Primary Endpoints (at 24 weeks):

- Proportion of patients achieving a sustained increase in hemoglobin from baseline of ≥2 g/dL in the absence of red blood cell transfusions.[2][16][18]
- Proportion of patients achieving a sustained hemoglobin level of ≥12 g/dL in the absence of red blood cell transfusions.[2][16][18]

Secondary Endpoints (at 24 weeks):

- Percentage of patients who remain free from transfusions.[2]
- Average change in hemoglobin levels.[2]
- Change in fatigue scores.[2]
- Average change in absolute reticulocyte counts.[2]
- Average percent change in lactate dehydrogenase (LDH) levels.[2]
- Rate of breakthrough hemolysis and major adverse vascular events.[2]

The workflow of the study is depicted in the diagram below.





Click to download full resolution via product page

**Figure 2:** Experimental workflow of the APPLY-PNH study.



### **Safety Profile**

The safety profile of Iptacopan monotherapy was consistent with previously reported data.[1][2] There were no serious infections caused by encapsulated bacteria reported in the Iptacopan arm during the 24-week period.[1] Two patients in the anti-C5 group experienced serious adverse events of hemolysis, compared to none in the Iptacopan group.[1] No patients in either group discontinued treatment due to adverse events.[1]

### Conclusion

The APPLY-PNH study provides compelling evidence for the superiority of Iptacopan over anti-C5 therapies for PNH patients with residual anemia. By targeting the alternative complement pathway, Iptacopan effectively controls both intravascular and extravascular hemolysis, leading to significant improvements in hemoglobin levels and transfusion independence.[1][6] These findings, coupled with the convenience of an oral formulation, position Iptacopan as a transformative treatment for this rare and chronic blood disorder.[1]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. novartis.com [novartis.com]
- 2. novartis.com [novartis.com]
- 3. tipranks.com [tipranks.com]
- 4. Oral iptacopan monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week
  results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated
  patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously
  untreated with complement inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deceraclinical.com [deceraclinical.com]
- 6. tandfonline.com [tandfonline.com]
- 7. What is the mechanism of Iptacopan? [synapse.patsnap.com]







- 8. Iptacopan | C25H30N2O4 | CID 90467622 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Iptacopan Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Table 3, Key Characteristics of Ravulizumab and Eculizumab Ravulizumab (Ultomiris) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. What is the mechanism of action of Ravulizumab-CWVZ? [synapse.patsnap.com]
- 14. What is the mechanism of action of Eculizumab? [synapse.patsnap.com]
- 15. Complement inhibition in paroxysmal nocturnal hemoglobinuria: From biology to therapy |
   Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 16. hra.nhs.uk [hra.nhs.uk]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Clinical Trial Designs | PNH | FABHALTA® (iptacopan) | HCP [fabhalta-hcp.com]
- To cite this document: BenchChem. [Iptacopan Demonstrates Superiority Over Anti-C5 Therapies in Landmark APPLY-PNH Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607689#validating-the-superiority-of-iptacopan-over-anti-c5-therapies-in-the-apply-pnh-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com